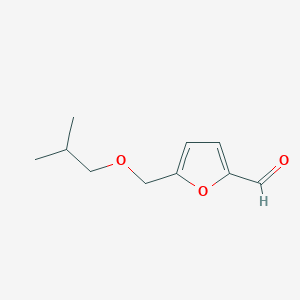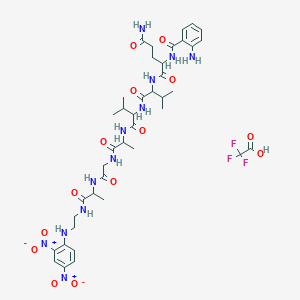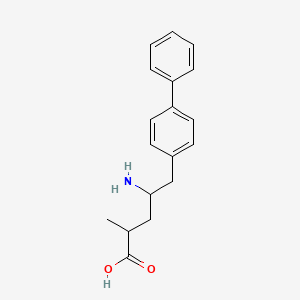
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14O3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group . Another method involves the use of furan and alkyl halides under basic conditions to introduce the 2-methylpropoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed reactions have been employed to achieve high selectivity and efficiency in the synthesis of furan derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This can result in changes in the activity of these molecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
5-(Ethoxymethyl)furan-2-carbaldehyde: Similar structure but with an ethoxymethyl group instead of a methylpropoxymethyl group.
5-(Methoxymethyl)furan-2-carbaldehyde: Contains a methoxymethyl group instead of a methylpropoxymethyl group.
5-Methylfuran-2-carbaldehyde: Lacks the alkoxymethyl group, having only a methyl group attached to the furan ring.
Uniqueness: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylpropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(2-methylpropoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-8(2)6-12-7-10-4-3-9(5-11)13-10/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
NGGWNVYVPDCPQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC1=CC=C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)



![2-[[2-Hydroxy-22-(2-methoxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12111106.png)



![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)


![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
